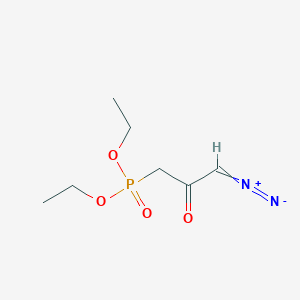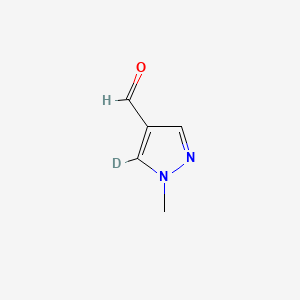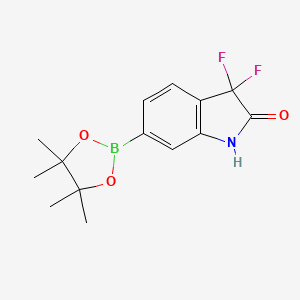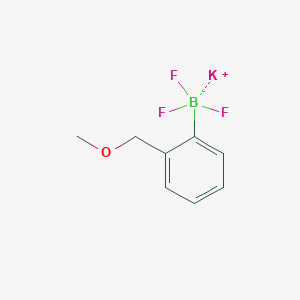
Potassium trifluoro(2-(methoxymethyl)phenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[2-(methoxymethyl)phenyl]boranuide is an organoboron compound known for its stability and versatility in organic synthesis. This compound is characterized by its white to off-white solid appearance and its solubility in common organic solvents such as ethanol and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro[2-(methoxymethyl)phenyl]boranuide can be synthesized through a reaction between trifluoroboric acid and methanol. The process involves mixing trifluoroboric acid with methanol at an appropriate temperature to form the intermediate trifluoro(methoxymethyl)borate ester. This ester is then reacted with potassium hydroxide to yield potassium trifluoro[2-(methoxymethyl)phenyl]boranuide .
Industrial Production Methods
Industrial production of potassium trifluoro[2-(methoxymethyl)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[2-(methoxymethyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different boron-containing compounds.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[2-(methoxymethyl)phenyl]boranuide include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving potassium trifluoro[2-(methoxymethyl)phenyl]boranuide include various boronic acids, esters, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Potassium trifluoro[2-(methoxymethyl)phenyl]boranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro[2-(methoxymethyl)phenyl]boranuide involves its ability to form stable boron-carbon bonds. This property makes it an effective reagent in cross-coupling reactions, where it facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- Potassium methoxy-methyltrifluoroborate
- Potassium 2-methylthiophenyltrifluoroborate
- Potassium 2-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[2-(methoxymethyl)phenyl]boranuide stands out due to its unique combination of stability, reactivity, and versatility in organic synthesis. Unlike some similar compounds, it offers a balance of moisture and air stability, making it suitable for a wide range of reaction conditions .
Properties
Molecular Formula |
C8H9BF3KO |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
potassium;trifluoro-[2-(methoxymethyl)phenyl]boranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-13-6-7-4-2-3-5-8(7)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |
InChI Key |
LIRXNVKWCYRPGH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1COC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid](/img/structure/B13462510.png)
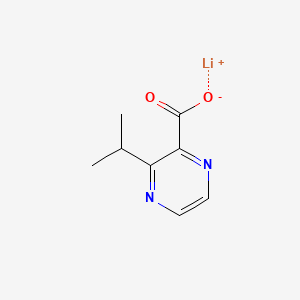
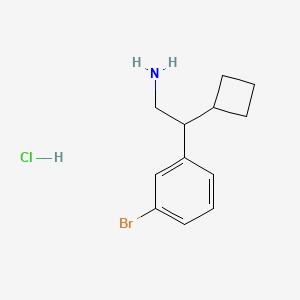
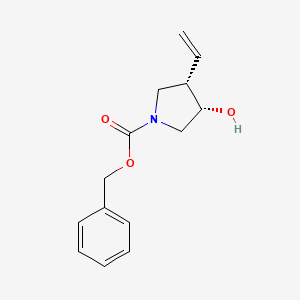
![methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13462531.png)
![5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13462541.png)
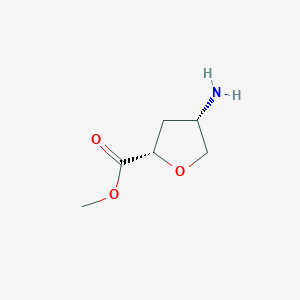

![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)
![1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride](/img/structure/B13462555.png)

